molecular formula C23H28N2O4S B15002392 Methyl 3-({[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}amino)-4-(4-methylpiperidin-1-yl)benzoate

Methyl 3-({[2-methoxy-4-(methylsulfanyl)phenyl]carbonyl}amino)-4-(4-methylpiperidin-1-yl)benzoate

Cat. No.: B15002392
M. Wt: 428.5 g/mol
InChI Key: LKMHBJCRKUJZJZ-UHFFFAOYSA-N
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Description

METHYL 3-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]-4-(4-METHYLPIPERIDIN-1-YL)BENZOATE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]-4-(4-METHYLPIPERIDIN-1-YL)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds such as 2-methoxy-4-(methylsulfanyl)benzoic acid . The process often includes reactions like nitration, reduction, and esterification under controlled conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]-4-(4-METHYLPIPERIDIN-1-YL)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic and electrophilic substitutions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 3-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]-4-(4-METHYLPIPERIDIN-1-YL)BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 3-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]-4-(4-METHYLPIPERIDIN-1-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 3-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]-4-(4-METHYLPIPERIDIN-1-YL)BENZOATE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H28N2O4S

Molecular Weight

428.5 g/mol

IUPAC Name

methyl 3-[(2-methoxy-4-methylsulfanylbenzoyl)amino]-4-(4-methylpiperidin-1-yl)benzoate

InChI

InChI=1S/C23H28N2O4S/c1-15-9-11-25(12-10-15)20-8-5-16(23(27)29-3)13-19(20)24-22(26)18-7-6-17(30-4)14-21(18)28-2/h5-8,13-15H,9-12H2,1-4H3,(H,24,26)

InChI Key

LKMHBJCRKUJZJZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C=C(C=C3)SC)OC

Origin of Product

United States

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